dibenzanthrone chemical structure and isomerism
dibenzanthrone chemical structure and isomerism
An In-Depth Technical Guide to the Chemical Structure and Isomerism of Dibenzanthrone
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of dibenzanthrone, a significant polycyclic aromatic hydrocarbon, focusing on its core chemical structure, prevalent isomerism, synthesis, and analytical differentiation. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with practical methodologies.
Introduction to Dibenzanthrone
Dibenzanthrone (C₃₄H₁₆O₂) is a large, polycyclic aromatic organic compound belonging to the anthraquinone derivative family.[1] It is a dark blue to black solid, known for its stability and distinct optical properties stemming from its complex, fused-ring structure.[1] Historically, dibenzanthrone, also known by its common name Violanthrone, has been a cornerstone in the dye and pigment industry as a vat dye (C.I. Vat Blue 20) and a precursor to other high-performance colorants like Jade Green.[2][3][4] Its robust and planar structure also makes it and its isomers intriguing scaffolds for advanced materials in organic electronics and as fluorescent probes.[5]
A critical aspect of dibenzanthrone chemistry is the existence of structural isomers, which possess the same molecular formula but differ in the spatial arrangement of their atoms. The most prominent isomer is isoviolanthrone. Understanding the distinct structures of these isomers is paramount as it dictates their physical, chemical, and electronic properties, and consequently, their applications.
The Core Chemical Structure: Violanthrone
The most common form of dibenzanthrone is violanthrone. Its systematic IUPAC name is Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione.[2]
Key Structural Features:
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Polycyclic Aromatic Core: The structure consists of nine fused benzene rings, forming a large, conjugated π-system.
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Diketone Functionality: Two carbonyl groups are integral to the structure, influencing its electronic properties and reactivity.
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Symmetry and Planarity: X-ray crystallography studies have definitively confirmed that the violanthrone molecule is planar and possesses C₂v symmetry.[2] This planarity facilitates strong intermolecular π-π stacking interactions in the solid state.
Below is the chemical structure of Violanthrone (Dibenzanthrone).
Caption: Chemical structure of Isoviolanthrone (centrosymmetric).
| Property | Violanthrone (Dibenzanthrone) | Isoviolanthrone (Isodibenzanthrone) |
| CAS Number | 116-71-2 [2] | 128-64-3 [7][8] |
| Molecular Formula | C₃₄H₁₆O₂ [6] | C₃₄H₁₆O₂ [7][8] |
| Molar Mass | 456.49 g/mol [6] | 456.49 g/mol [7] |
| Symmetry | C₂v (non-centrosymmetric) [2] | Centrosymmetric [2] |
| Common Name | Dibenzanthrone, Vat Blue 20 [2][3] | Isodibenzanthrone, Vat Violet 10 [3][8] |
Synthesis and Experimental Protocols
The synthesis of dibenzanthrone is a classic example of alkali fusion in aromatic chemistry, starting from the precursor benzanthrone.
Precursor: Benzanthrone
Benzanthrone (C₁₇H₁₀O) is the fundamental building block for synthesizing violanthrone. [9]It is a polycyclic aromatic ketone that serves as the starting material for the coupling reaction.
Caption: Chemical structure of the precursor Benzanthrone.
Synthesis of Violanthrone
The primary industrial method for producing violanthrone involves the oxidative coupling of two benzanthrone molecules via potash fusion. [2][4][9] Causality of Experimental Choices:
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Alkali Fusion (Potassium Hydroxide): A strong base like KOH is required to deprotonate the benzanthrone, creating a nucleophilic carbanion. This is the critical step that initiates the coupling of two molecules.
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Solvent/Medium (Naphthalene): Using a high-boiling, inert solvent like naphthalene allows the reaction to be carried out at the high temperatures necessary for the fusion and coupling to occur efficiently. [10]* Oxidizing Agents: The reaction is an oxidative coupling. While the alkali melt itself can facilitate this, sometimes additional oxidizing agents are used to improve the yield and purity of the final product. [4]
Caption: General workflow for the synthesis of Violanthrone.
Protocol: Synthesis via Potash Fusion
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Reaction Setup: In a suitable high-temperature reactor, charge benzanthrone, potassium hydroxide, and sodium acetate into a medium of refined naphthalene. [1][10]2. Alkali Fusion: Heat the mixture to a high temperature (typically >200°C) to initiate the alkali fusion and condensation reaction. The strong base facilitates the coupling of two benzanthrone molecules.
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Reaction Monitoring: The reaction progress can be monitored by sampling and analyzing the mixture for the disappearance of the benzanthrone precursor.
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Work-up: After the reaction is complete, cool the mixture. The naphthalene medium is typically recovered via steam distillation.
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Isolation and Purification: The resulting solid crude product, which contains violanthrone, isoviolanthrone, and other byproducts, is then subjected to refining processes to isolate the pure violanthrone. [11] Self-Validating System: The success of the synthesis is validated by the distinct color change of the reaction mixture and confirmed by subsequent analytical characterization of the final product, which should match the known spectroscopic and physical properties of violanthrone.
Analytical Characterization and Isomer Differentiation
Distinguishing between violanthrone and isoviolanthrone requires robust analytical techniques capable of probing their subtle structural differences.
X-ray Crystallography
X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. [12][13]* Principle: By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed into an electron density map, revealing the precise position of each atom. [12][14]* Application to Dibenzanthrone: This technique was instrumental in confirming the planar, C₂v symmetry of violanthrone and the centrosymmetric structure of isoviolanthrone, providing definitive proof of their isomeric relationship. [2]For novel derivatives, single-crystal X-ray diffraction is the most effective method for unambiguous structure elucidation. [15]
Spectroscopic Methods
While less definitive than X-ray crystallography for absolute structure, spectroscopic methods are invaluable for routine characterization and differentiation.
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UV-Visible and Fluorescence Spectroscopy: Due to the differences in their molecular symmetry and electronic structure, violanthrone and isoviolanthrone exhibit distinct absorption and emission spectra. Their derivatives are known to be highly fluorescent, with applications as dyes and probes. [3][16]The specific wavelengths of maximum absorption (λₘₐₓ) and emission, as well as the quantum yield, can serve as fingerprints for each isomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can differentiate the isomers. The different symmetry of the two molecules results in a different number of unique proton and carbon signals in their respective spectra. For instance, the higher symmetry of isoviolanthrone would lead to a simpler NMR spectrum with fewer distinct peaks compared to the less symmetric violanthrone.
Chromatographic Separation
For mixtures of isomers, chromatographic techniques are essential for separation and purification.
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Principle: Methods like High-Performance Liquid Chromatography (HPLC) or column chromatography separate compounds based on their differential interactions with a stationary phase and a mobile phase. [17]* Application: The slight differences in polarity and shape between violanthrone and isoviolanthrone can be exploited for their separation. A carefully selected system of stationary phase (e.g., silica gel, alumina) and eluent can achieve effective resolution of the isomer mixture, which is crucial for obtaining pure compounds for further research or application. [18][19]
Relevance in Research and Development
While dibenzanthrone itself is not a therapeutic agent, its unique photophysical properties and rigid, planar structure make its derivatives valuable in various scientific fields, including those adjacent to drug development.
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Fluorescent Probes and Dyes: Benzanthrone and dibenzanthrone derivatives are excellent fluorophores. [20]They are used to create luminescent dyes for imaging and diagnostics, such as visualizing parasites or studying cellular membranes. [21][22][23]* Advanced Materials for Drug Delivery and Diagnostics: The core structure is a building block for organic electronic materials used in OLEDs and organic photovoltaics. [5]The principles governing these materials are relevant to the development of advanced diagnostic sensors or components in smart drug delivery systems.
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Chemical Markers: Due to their intense color and stability, dibenzanthrone derivatives are used as marking substances for liquids like mineral oils, a field that requires highly stable and detectable molecules. [24]
Conclusion
Dibenzanthrone and its primary isomer, isoviolanthrone, are foundational molecules in the world of polycyclic aromatic compounds. Their distinct structural properties, arising from subtle differences in atomic connectivity and molecular symmetry, give rise to unique characteristics that have been exploited for over a century, primarily in the dye industry. Today, the focus is shifting towards leveraging their robust, photoactive nature in advanced materials, fluorescent probes, and organic electronics. A thorough understanding of their synthesis, isomerism, and analytical characterization, as outlined in this guide, is essential for any scientist seeking to innovate with these versatile chemical scaffolds.
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